6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a trichloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,5-trichloro-4-methylbenzene and pyridazine-3(2H)-one.
Coupling Reaction: The trichloromethylphenyl group is introduced to the pyridazinone core through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trichloromethylphenyl boronic acid reacts with a halogenated pyridazinone.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures (around 100°C) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trichloromethylphenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the trichloromethylphenyl moiety.
Scientific Research Applications
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethylphenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-(2,3,5-Trichlorophenyl)pyridazin-3(2H)-one: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
6-(2,4,5-Trichloro-3-methylphenyl)pyridazin-3(2H)-one: Has a different substitution pattern on the phenyl ring, potentially leading to different reactivity and applications.
6-(2,3,5-Trichloro-4-ethylphenyl)pyridazin-3(2H)-one: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical characteristics.
Uniqueness
6-(2,3,5-Trichloro-4-methylphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can impact its reactivity, binding affinity, and overall properties. The presence of the trichloromethylphenyl group enhances its potential for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
68261-95-0 |
---|---|
Molecular Formula |
C11H7Cl3N2O |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3-(2,3,5-trichloro-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-5-7(12)4-6(11(14)10(5)13)8-2-3-9(17)16-15-8/h2-4H,1H3,(H,16,17) |
InChI Key |
PSWGNNLANJFEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C2=NNC(=O)C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.